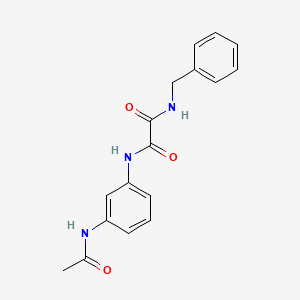

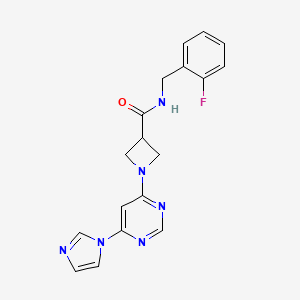

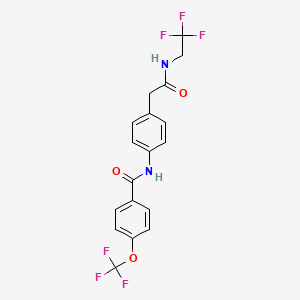

N'-(3-acetamidophenyl)-N-benzyloxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetamidophenyl)-N-benzyloxamide, also known as ABAM, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ABAM has been shown to exhibit potent inhibitory activity against several enzymes, including FAAH, MAGL, and COX-2, making it a promising candidate for the treatment of various diseases.

科学的研究の応用

Histone Deacetylase Inhibition for Cancer Therapy

One study discusses the discovery and development of MGCD0103, a compound that selectively inhibits histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This compound has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).

Antioxidant Activity and Molecular Structure Analysis

Another research focused on a novel benzamide derivative, analyzing its structure both experimentally and theoretically. The study utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to understand the compound's molecular geometry, electronic properties, and antioxidant capabilities. This research demonstrates the importance of structural analysis in developing compounds with potential antioxidant applications (Demir et al., 2015).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents revealed their potential as oral antiarrhythmic agents. This study exemplifies how modifications to the benzamide structure can lead to compounds with significant therapeutic applications, particularly in treating arrhythmias (Banitt et al., 1977).

Pharmacological Activities and Synthesis

A study on the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives highlighted their potential as inhibitors against various enzymes, suggesting their utility in developing new therapeutic agents (Abbasi et al., 2014).

作用機序

Target of Action

The primary target of N1-(3-acetamidophenyl)-N2-benzyloxalamide is the NFAT:AP-1 transcriptional complex . This complex plays a crucial role in the regulation of gene expression during cell activation and differentiation .

Mode of Action

N1-(3-acetamidophenyl)-N2-benzyloxalamide interacts with the NFAT:AP-1 transcriptional complex, disrupting its interaction at the composite antigen-receptor response element-2 site . This disruption occurs without affecting the binding of NFAT or AP-1 alone to DNA .

Biochemical Pathways

The disruption of the NFAT:AP-1 interaction by N1-(3-acetamidophenyl)-N2-benzyloxalamide affects various biochemical pathways. It inhibits the transcription of the gene and several other cyclosporin A-sensitive cytokine genes, which are important for the effector immune response .

Result of Action

The molecular and cellular effects of N1-(3-acetamidophenyl)-N2-benzyloxalamide’s action are primarily related to its ability to disrupt the NFAT:AP-1 interaction. This disruption leads to the inhibition of certain gene transcriptions, thereby modulating the immune response .

特性

IUPAC Name |

N'-(3-acetamidophenyl)-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSFJUOIFHJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-acetamidophenyl)-N-benzyloxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)

![4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2831158.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)

![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)